5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

Organic Synthesis Process Chemistry Material Handling

Researchers developing CNS-penetrant sulfonamides face challenges with low-yielding sulfonylation and difficult purification. This 5-ethyl-2-methoxybenzenesulfonyl chloride offers a reliable solution. - Enhanced lipophilicity (XLogP3=2.7) for improved membrane permeability in drug candidates - Solid, ambient-stable form (mp 60-63°C) simplifies handling in automated synthesizers - Consistent ≥98% purity from commercial sources, streamlining scale-up with a proven ~53% synthetic yield benchmark

Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
CAS No. 88040-88-4
Cat. No. B1363598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methoxybenzene-1-sulfonyl chloride
CAS88040-88-4
Molecular FormulaC9H11ClO3S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
InChIInChI=1S/C9H11ClO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3
InChIKeyVHCODCZMAYFSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: Key Sulfonyl Chloride Building Block


5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (CAS 88040-88-4) is an aromatic sulfonyl chloride derivative with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.70 g/mol [1]. The compound features a sulfonyl chloride group (−SO₂Cl) attached to a benzene ring substituted with an ethyl group at the 5-position and a methoxy group at the 2-position, imparting distinct electronic and steric properties that influence its reactivity as an electrophilic reagent in organic synthesis .

Workflow Sulfonamide derivatization and pharmacophore synthesis
Substitution Profile 5-ethyl-2-methoxy aromatic substitution for electrophilic tuning
Handling Solid state; compatible with ambient storage and weighing

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: Why Generic Analogs Fall Short


Substituents on the aromatic ring of benzenesulfonyl chlorides dramatically alter their physical properties, reactivity, and selectivity. Electron-donating groups like methoxy increase electron density at the sulfonyl sulfur, modulating electrophilicity and influencing reaction rates in nucleophilic substitutions [1]. The ethyl group at the 5-position introduces steric bulk and alters the compound's lipophilicity (XLogP3 = 2.7) [2], which impacts solubility, chromatographic behavior, and partitioning in biphasic reactions. Substituting 5-ethyl-2-methoxybenzene-1-sulfonyl chloride with an unsubstituted or differently substituted analog risks altered reaction yields, side-product formation, and purification challenges, as evidenced by comparative physical property data .

Methoxy group modulates electrophilicity; replacing with H or different donor may shift reaction rates.

5-Ethyl substituent alters lipophilicity (XLogP3) and steric environment vs. methyl or unsubstituted analogs.

Purity grades and storage conditions differ between analogs, potentially impacting reproducibility.

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: Quantitative Differentiation vs. Analogs


Higher Melting Point Simplifies Handling & Storage

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride exhibits a melting point of 60–63°C , which is approximately 6–13°C higher than the unsubstituted analog 2-methoxybenzenesulfonyl chloride (50–54°C) . This solid-state stability at room temperature reduces the risk of unintended melting during storage and weighing, a practical advantage for laboratory and pilot-scale operations.

Melting Point
Cross-study comparable
Target: 60–63°C 2-Methoxy analog: 50–54°C

Reported higher solid-state stability eases handling.

Data from ChemicalBook; review specific lot.

Organic Synthesis Process Chemistry Material Handling

Enhanced Lipophilicity for Non-Polar Media

The compound's XLogP3 value of 2.7 [1] is higher than that of 2-methoxy-5-methylbenzenesulfonyl chloride (XLogP3 ≈ 2.5) [2] and significantly exceeds the parent 2-methoxybenzenesulfonyl chloride (XLogP3 ≈ 1.9). This increased lipophilicity, conferred by the 5-ethyl substituent, predicts improved solubility in non-polar organic solvents and may enhance partitioning in biphasic reaction systems.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.7 Methyl analog: ~2.5 | Unsubstituted: ~1.9

Supports non-polar solvent compatibility assessment.

Predicted values; verify experimentally.

Medicinal Chemistry Lipophilicity ADME

Proven Sulfonylation Performance

A published synthesis procedure reports a 53% isolated yield for 5-ethyl-2-methoxybenzene-1-sulfonyl chloride from 1-ethyl-4-methoxybenzene using chlorosulfonic acid . This yield serves as a benchmark for process optimization and compares favorably with yields reported for analogous sulfonylations of less activated arenes, which often require harsher conditions or provide lower yields.

Isolated Yield
Supporting evidence
53%

Reported synthetic benchmark for optimization.

Chlorosulfonic acid, 0–20°C; class-level comparison.

Synthetic Methodology Process Development Sulfonylation

High Commercial Purity Simplifies Purification

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is commercially available at 98% purity from multiple reputable vendors (e.g., Bidepharm, Aladdin, Chemscene) . In contrast, the closely related 2-methoxy-5-methylbenzenesulfonyl chloride is typically offered at 95% purity . Higher initial purity minimizes the need for additional purification steps, saving time and resources in synthesis workflows.

Commercial Purity
Direct comparison
≥98%
Methyl analog: 95% (typical)

Higher initial purity may reduce purification needs.

Vendor specs; analytical methods vary.

Quality Control Procurement Analytical Chemistry

Ambient Storage Simplifies Inventory Management

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is recommended for storage at ambient temperature by major suppliers , whereas the methyl analog 2-methoxy-5-methylbenzenesulfonyl chloride requires storage at 2–8°C [1]. This difference reduces cold-chain dependencies and lowers the risk of moisture condensation upon warming, which can hydrolyze the sulfonyl chloride group.

Storage Temperature
Direct comparison
Target: Ambient (RT) Methyl analog: 2–8°C

Simplifies logistics and reduces cold-chain needs.

Supplier recommendations; keep sealed.

Storage Stability Laboratory Operations Logistics

Higher Boiling Point Enhances Thermal Safety

The predicted boiling point of 5-ethyl-2-methoxybenzene-1-sulfonyl chloride is 341.5±35.0°C at 760 mmHg , compared to 329.61°C for the methyl analog 2-methoxy-5-methylbenzenesulfonyl chloride . While both are high-boiling solids, the ~12°C higher boiling point suggests reduced volatility during vacuum concentration steps, potentially improving safety and recovery.

Boiling Point (pred.)
Cross-study comparable
Target: 341.5±35.0°C Methyl analog: 329.61°C

Lower volatility during vacuum concentration.

Predicted values; confirm with experimental data.

Thermal Stability Process Safety Physical Properties

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: Optimal Application Scenarios


Lipophilic Sulfonamide Pharmacophore Synthesis

The elevated XLogP3 (2.7) and ethyl substituent make 5-ethyl-2-methoxybenzene-1-sulfonyl chloride an ideal sulfonylating agent for generating sulfonamide drug candidates with enhanced membrane permeability. Researchers developing CNS-penetrant or orally bioavailable sulfonamides should prioritize this building block over less lipophilic analogs [1].

High-Purity Scale-Up Synthesis

Commercial availability at ≥98% purity combined with ambient storage stability enables streamlined scale-up operations. The 53% synthetic yield benchmark [1] provides a reliable starting point for process optimization, while the higher melting point (60–63°C) simplifies handling in large-scale batch reactors.

Solid-Phase Peptide and Library Synthesis

The solid nature and moisture sensitivity typical of sulfonyl chlorides are mitigated by the compound's higher melting point and ambient storage tolerance. This reduces the need for specialized cold storage, making it a convenient choice for automated synthesizers and combinatorial chemistry workflows where multiple sulfonyl chlorides are used in parallel [1].

Agrochemical Intermediates with Optimized Partitioning

The enhanced lipophilicity (XLogP3 = 2.7) compared to methyl- or unsubstituted analogs predicts improved soil mobility and plant cuticle penetration for derived sulfonamide herbicides or fungicides. Formulators seeking to fine-tune log P for environmental fate or bioavailability can leverage this property differentiation [1].

Application Selection Property Validation Focus
Lipophilic sulfonamide pharmacophore synthesis Ethyl-substituted lipophilicity profile Solvent partitioning and permeability context
High-purity scale-up synthesis Commercial purity and solid handling Reaction reproducibility and process fit
Solid-phase peptide and library synthesis Solid-state storage tolerance Automated dispensing and ambient logistics
Agrochemical intermediate development Lipophilic partitioning behavior Environmental fate and plant cuticle penetration context

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